molecular formula C6H14ClNO B189878 2,2-Dimethylmorpholine hydrochloride CAS No. 167946-94-3

2,2-Dimethylmorpholine hydrochloride

Cat. No. B189878
M. Wt: 151.63 g/mol
InChI Key: BVVMNSNLWMCMOP-UHFFFAOYSA-N
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Description

“2,2-Dimethylmorpholine hydrochloride” is a chemical compound with the molecular formula C6H14ClNO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of “2,2-Dimethylmorpholine hydrochloride” is 151.64 . The InChI code is 1S/C6H13NO.ClH/c1-6(2)5-7-3-4-8-6;/h7H,3-5H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“2,2-Dimethylmorpholine hydrochloride” has a molecular weight of 151.63 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It is a solid at room temperature .

Scientific Research Applications

“2,2-Dimethylmorpholine hydrochloride” is a chemical compound with the CAS Number: 167946-94-3 . Its molecular weight is 151.64 .

  • Industrial applications : Morpholine is used for a wide range of industrial applications .
  • Organic synthesis : Morpholine is used as a building block in the synthesis of various organic compounds .
  • Agriculture : Morpholine is used in agriculture, particularly in the production of fungicides .
  • Fruit coating : Morpholine is used as a component in fruit coatings .
  • Component in fungicides : Morpholine is used as a component in fungicides .
  • Industrial applications : Morpholine is used for a wide range of industrial applications .
  • Organic synthesis : Morpholine is used as a building block in the synthesis of various organic compounds .
  • Agriculture : Morpholine is used in agriculture, particularly in the production of fungicides .
  • Fruit coating : Morpholine is used as a component in fruit coatings .
  • Component in fungicides : Morpholine is used as a component in fungicides .

Safety And Hazards

“2,2-Dimethylmorpholine hydrochloride” is considered hazardous. It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system .

properties

IUPAC Name

2,2-dimethylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(2)5-7-3-4-8-6;/h7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVMNSNLWMCMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621891
Record name 2,2-Dimethylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylmorpholine hydrochloride

CAS RN

167946-94-3
Record name 2,2-Dimethylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 4-benzyl-2,2-dimethyl-morpholine (5.67 g, 27.6 mmol) in CH2Cl2 (50 mL) and add 1-chloroethyl chloroformate (4.60 mL, 42.2 mmol) while stirring at room temperature. After 4 h, concentrate the solution and treat the residue with MeOH (60 mL). Heat the mixture at 60° C. for 2 h, then concentrate again. Dissolve the residue in water (125 mL) and wash with tert-butyl methyl ether (125 mL). Concentrate the aqueous layer and dry the resulting residue at 80° C. under vacuum to give the title compound (3.91 g, 93%) as a white solid. 1H NMR (DMSO-d6, 400 MHz) δ 9.52 (2H, br s), 3.75 (2H, m), 2.89-2.96 (4H, m), 1.25 (6H, s).
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-Dimethylmorpholine hydrochloride
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Reactant of Route 6
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Citations

For This Compound
1
Citations
A Anderson, AC Boyd, A Byford… - Journal of medicinal …, 1997 - ACS Publications
(3α,5α)-3-Hydroxypregnan-20-ones and (3α,5α)-3-hydroxypregnane-11,20-diones bearing a 2β-morpholinyl substituent were synthesized, and the utility of these steroids as anesthetic …
Number of citations: 58 pubs.acs.org

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